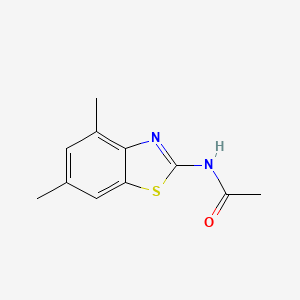

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-6-4-7(2)10-9(5-6)15-11(13-10)12-8(3)14/h4-5H,1-3H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUOTEZWCINDPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 2-amino-4,6-dimethylbenzothiazole with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or ethanol . The product is then purified using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of tumor growth and the elimination of microbial infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

- The dichlorophenyl ring is twisted by 79.7° relative to the thiazole ring, reducing π-conjugation but stabilizing crystal packing via N–H⋯N hydrogen bonds.

2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (–7):

The adamantyl substituent introduces extreme steric bulk, forcing the acetamide moiety into a gauche conformation (N–C–C–C dihedral angles ≈ -100°). Despite this, the compound forms stable crystals via N–H⋯N hydrogen bonds and S⋯S interactions. The methoxy group at the 6-position likely improves solubility compared to the dimethyl-substituted compound.

Key Insight : Bulky substituents (adamantyl) or polar groups (methoxy) can dominate crystallographic behavior, while methyl groups may balance lipophilicity and compact packing.

Pharmacological and Physicochemical Properties

Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a benzothiazole moiety with methyl substitutions at the 4 and 6 positions and an acetamide functional group. This unique structure contributes to its diverse biological activities, allowing interactions with various molecular targets within cells.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , particularly against Gram-positive bacteria such as Staphylococcus aureus. Its mechanism may involve inhibiting enzymes critical for bacterial survival.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | |

| Escherichia coli | 15 µg/mL | |

| Candida albicans | 20 µg/mL |

Anticancer Properties

This compound has also been investigated for its anticancer potential . Studies suggest it interacts with cellular targets involved in proliferation and apoptosis.

The compound may inhibit specific enzymes or pathways crucial for cancer cell survival. For instance, it could interfere with signaling pathways that regulate cell growth.

Case Studies

-

Antimicrobial Evaluation :

- In a study by Sekar et al. (2011), various benzothiazole derivatives were synthesized and tested for their antimicrobial activity. This compound was found to have significant activity against both bacterial and fungal strains, demonstrating its potential as a lead compound for antibiotic development .

- Anticancer Activity :

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique properties:

Table 2: Comparison of Structural Analogues

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Aminobenzothiazole | Lacks acetamide and methyl groups | Different chemical reactivity |

| N-(6-Amino-4-methylbenzothiazol-2-yl)acetamide | Contains an amino group instead of methyl groups | Varies in biological activity |

| Benzothiazole | Basic structure without additional substituents | Less complex interactions compared to substituted variants |

Q & A

Q. What are the common synthetic routes for N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide?

The compound can be synthesized via coupling reactions between a benzothiazol-2-amine derivative and an activated acetyl donor. For example, a protocol involving refluxing 6-substituted-1,3-benzothiazol-2-amine with an acylating agent (e.g., 1-adamantylacetyl-imidazole) in a solvent like chloroform, followed by crystallization from ethanol, yields the acetamide derivative. Carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base are also effective for forming the acetamide bond . Purification typically involves filtration, solvent evaporation, and recrystallization.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound is crystallized via slow evaporation (e.g., from ethanol), and diffraction data are collected using a diffractometer. The SHELX suite (e.g., SHELXL) refines the structure by solving phase problems, optimizing hydrogen bonding networks, and validating geometric parameters (bond lengths, angles). Space group assignment (e.g., triclinic P1) and hydrogen-bonding analysis (e.g., N–H⋯N interactions) are critical steps .

Q. What spectroscopic techniques are used to characterize this compound?

- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1668 cm⁻¹, N–H bend at ~3178 cm⁻¹) .

- NMR spectroscopy : ¹H NMR (500 MHz, DMSO-d₆) confirms substituent integration (e.g., methyl groups at δ 2.63–2.61 ppm, aromatic protons at δ 7.03–7.73 ppm). ¹³C NMR resolves carbonyl (C=O) and aromatic carbons .

- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., m/z calcd. for C₁₉H₁₉N₂OS: 339.12) .

Advanced Research Questions

Q. How can crystallographic refinement challenges be addressed for this compound?

Use SHELXL’s advanced features:

- Twinning correction : For non-merohedral twinning, apply the TWIN/BASF commands.

- Hydrogen bonding optimization : Restrain N–H⋯N and C–H⋯O interactions using DFIX and DANG constraints.

- Disorder modeling : Split occupancy refinement for disordered adamantyl or methyl groups . Validate with R-factors (e.g., R₁ < 0.05) and electron density maps .

Q. How can the compound’s potential as a kinase or transporter inhibitor be evaluated?

- ABCG2 inhibition assay : Use fluorescent substrates (e.g., mitoxantrone) in MDCK-II cells overexpressing ABCG2. Measure intracellular retention via flow cytometry with/without the compound (IC₅₀ calculation) .

- Kinase profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using competitive binding assays (e.g., LanthaScreen™). SAR studies can modify the benzothiazole core or acetamide substituents to enhance selectivity .

Q. How do hydrogen-bonding networks and crystal packing influence physicochemical properties?

SC-XRD reveals that intermolecular N–H⋯N and C–H⋯O bonds form dimers and ribbons, stabilizing the crystal lattice. These interactions correlate with melting points (e.g., 485–486 K) and solubility. Computational tools (e.g., Mercury, PLATON) quantify interaction energies and map Hirshfeld surfaces to predict stability under thermal or solvent stress .

Methodological Notes

- Synthetic optimization : Replace chloroform with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

- Data contradiction resolution : If NMR and XRD data conflict (e.g., unexpected dihedral angles), re-examine sample purity or consider dynamic effects in solution vs. solid state .

- Advanced SAR : Introduce halogen substituents (e.g., 6-fluoro or 6-chloro analogs) to enhance bioactivity, guided by docking studies with target proteins (e.g., ABCG2’s substrate-binding pocket) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.